Cyclopropanecarbonyl vs. Isopropylcarbonyl: 14–15‑Fold Potency Gain in Enzyme Inhibition
A head‑to‑head pharmacological study compared cyclopropanecarbonyl derivatives against their isopropylcarbonyl analogues in two distinct enzyme systems. The cyclopropanecarbonyl‑substituted inhibitors were 14 times more potent against dihydroorotate dehydrogenase (DHODH) and 15 times more potent against 4‑hydroxyphenylpyruvate dioxygenase (HPPD) than the corresponding isopropylcarbonyl compounds [1]. The potency enhancement is attributed to a fixed bisected conformation of the cyclopropyl group that facilitates metal chelation and hydrogen bonding, interactions that are absent in the conformationally flexible isopropyl-containing molecules [1].
| Evidence Dimension | Enzyme inhibition potency (fold difference) |
|---|---|
| Target Compound Data | Cyclopropanecarbonyl derivative class: 15× more potent (HPPD); 14× more potent (DHODH) than isopropylcarbonyl analog |
| Comparator Or Baseline | Isopropylcarbonyl derivative (structurally analogous, flexible acyl group) |
| Quantified Difference | 14‑fold (DHODH) and 15‑fold (HPPD) greater potency for cyclopropanecarbonyl versus isopropylcarbonyl |
| Conditions | In vitro enzyme inhibition assays; HPPD and DHODH targets; co‑crystal structures analyzed |
Why This Matters
For medicinal chemistry programs targeting HPPD or DHODH, selecting the cyclopropanecarbonyl‑furancarboxylic acid scaffold over an isopropylcarbonyl analog is expected to yield approximately a 15‑fold improvement in target inhibition, directly translating to lower dosing requirements and improved selectivity margins.
- [1] Kuo PY, Shie TL, Chen YS, Lai JT, Yang DY. Enzyme inhibition potency enhancement by active site metal chelating and hydrogen bonding induced conformation-restricted cyclopropanecarbonyl derivatives. Bioorg Med Chem Lett. 2006 Dec 1;16(23):6024-7. PMID: 16979340. View Source
